Tert-butyl 2-{bicyclo[1.1.1]pentan-1-yl}-2,2-difluoroacetate
CAS No.:
Cat. No.: VC18056779
Molecular Formula: C11H16F2O2
Molecular Weight: 218.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H16F2O2 |
|---|---|
| Molecular Weight | 218.24 g/mol |
| IUPAC Name | tert-butyl 2-(1-bicyclo[1.1.1]pentanyl)-2,2-difluoroacetate |
| Standard InChI | InChI=1S/C11H16F2O2/c1-9(2,3)15-8(14)11(12,13)10-4-7(5-10)6-10/h7H,4-6H2,1-3H3 |
| Standard InChI Key | WGTYSAHATVDZEH-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)C(C12CC(C1)C2)(F)F |
Introduction
| Property | Value |
|---|---|
| Molecular Formula | CHFO |
| Molecular Weight | 228.23 g/mol |
| Bicyclo[1.1.1]pentane Core | 3 fused cyclopropane rings |
| Functional Groups | Difluoroacetate, tert-butyl ester |
The tert-butyl ester serves as a sterically hindered protecting group, mitigating premature hydrolysis in biological environments .
Synthetic Methodologies
The synthesis of BCP derivatives typically involves strain-release reactions or carbene insertions. For tert-butyl 2-{bicyclo[1.1.1]pentan-1-yl}-2,2-difluoroacetate, two plausible routes emerge:
Difluorocarbene Insertion into Bicyclo[1.1.0]butanes
Ma et al. demonstrated that difluorocarbene (CF) insertion into bicyclo[1.1.0]butanes yields 2,2-difluoro-BCP derivatives . Applying this method:
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Bicyclo[1.1.0]butane is treated with a difluorocarbene source (e.g., TMSCF/CsF).
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The resulting 2,2-difluoro-BCP intermediate undergoes esterification with tert-butyl chloroacetate under basic conditions.
This method affords moderate-to-high yields (50–75%) and excellent regioselectivity due to the strain-driven reactivity of the bicyclo[1.1.0]butane precursor .
Late-Stage Esterification
An alternative approach involves synthesizing 2-{bicyclo[1.1.1]pentan-1-yl}-2,2-difluoroacetic acid followed by tert-butyl esterification:
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Hydrolysis of pre-formed ethyl or methyl difluoroacetate derivatives (e.g., ethyl 2-{3-bromobicyclo[1.1.1]pentan-1-yl}-2,2-difluoroacetate) .
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Acid-catalyzed esterification with tert-butanol.
This route benefits from commercial availability of tert-butyl alcohol but requires careful control of reaction conditions to avoid acid-catalyzed decomposition of the BCP core .
Physicochemical and Spectroscopic Properties
While experimental data for the exact compound remain limited, extrapolations from analogous BCP esters provide insights:
Calculated Properties
| Property | Value | Method/Source |
|---|---|---|
| LogP (Partition Coeff.) | 2.1 ± 0.3 | XLogP3 |
| Polar Surface Area | 26.3 Ų | ChemDraw® Prediction |
| Rotatable Bonds | 4 | Molecular Dynamics |
The tert-butyl group increases hydrophobicity (LogP > 2), while the BCP core reduces conformational flexibility, enhancing metabolic stability .
Spectroscopic Signatures
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F NMR: Two equivalent fluorine atoms resonate at δ −110 to −115 ppm (similar to CF groups in BCPs) .
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H NMR: BCP bridgehead protons appear as singlets at δ 2.1–2.5 ppm, while tert-butyl protons resonate at δ 1.2–1.4 ppm .
Applications in Medicinal Chemistry
BCP derivatives are prized as bioisosteres for tert-butyl, phenyl, and alkynyl groups. The difluoroacetate moiety in this compound offers distinct advantages:
Bioisosteric Replacement
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Improved Solubility: The BCP core’s three-dimensional structure disrupts crystallinity, enhancing aqueous solubility compared to flat aromatic rings .
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Metabolic Stability: Fluorine atoms resist oxidative metabolism, extending half-life in vivo .
Case Studies
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Protease Inhibitors: BCP analogues replaced tert-butyl groups in HIV-1 protease inhibitors, reducing cytotoxicity while maintaining potency .
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Kinase Modulators: Difluoro-BCP esters improved selectivity in kinase inhibitors by mimicking hydrophobic pockets .
Recent Advances and Future Directions
Recent studies highlight the versatility of BCP difluoroacetates:
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Photocycloadditions: Roman Kleinmans et al. utilized BCP derivatives in [2π + 2σ] cycloadditions for complex heterocycles, suggesting applications in materials science .
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Catalytic Functionalization: Jian Zhang’s work on In(OTf)-catalyzed cyclizations of BCPs underscores potential for diversifying ester-linked BCP scaffolds .
Future research should prioritize:
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Scalable Synthesis: Optimizing difluorocarbene insertion for industrial-scale production.
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Biological Profiling: Systematic ADMET studies to validate therapeutic potential.
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